N-[(4-aminophenyl)methyl]methanesulfonamide
Description
Properties
IUPAC Name |
N-[(4-aminophenyl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-13(11,12)10-6-7-2-4-8(9)5-3-7/h2-5,10H,6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAUDVGBJMBLTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-aminophenyl)methyl]methanesulfonamide typically involves the reaction of 4-aminobenzylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
4-aminobenzylamine+methanesulfonyl chloride→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-aminophenyl)methyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Scientific Research Applications
The compound has a wide range of applications in scientific research:
-
Medicinal Chemistry :
- Anti-inflammatory Properties : Research indicates that N-[(4-aminophenyl)methyl]methanesulfonamide can inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of pro-inflammatory mediators. In vitro studies have demonstrated significant inhibition of inflammatory markers in cell cultures treated with this compound.
- Anticancer Activity : The compound has shown potential in modulating pathways involved in cell proliferation and apoptosis, making it a candidate for further investigation as an anticancer agent.
- Biological Studies :
-
Industrial Applications :
- Synthesis of Complex Molecules : It serves as a building block in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
- Production of Dyes and Pigments : The compound is also utilized in the production of various industrial chemicals.
Case Study 1: Anti-inflammatory Activity
A study conducted on the anti-inflammatory effects of this compound demonstrated its ability to significantly reduce levels of inflammatory cytokines in cultured cells. The results indicated a dose-dependent response, supporting its potential as an anti-inflammatory therapeutic agent.
Case Study 2: Anticancer Potential
In another research project, the compound was evaluated for its cytotoxic effects against various cancer cell lines. The findings revealed that it inhibited cell growth effectively at specific concentrations, suggesting its potential role as an anticancer drug candidate.
Data Tables
Mechanism of Action
The mechanism of action of N-[(4-aminophenyl)methyl]methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares N-[(4-aminophenyl)methyl]methanesulfonamide with structurally analogous sulfonamides, emphasizing substituent variations and their effects on properties:
Key Findings
Biological Activity: The para-amino group in this compound facilitates hydrogen bonding with biological targets, such as the HCV NS5B polymerase active site, enhancing inhibitory potency compared to non-amino analogs (e.g., nitro derivatives) . N-Allyl derivatives (e.g., CAS 88919-21-5) are used in click chemistry for bioconjugation due to their reactive alkene groups .
Solubility and Stability :
- Methoxyethyl-substituted derivatives (e.g., C₁₀H₁₆N₂O₃S) exhibit higher aqueous solubility than the parent compound, making them preferable for formulations .
- Nitro-substituted analogs (e.g., CAS 152152-80-0) show reduced solubility but greater metabolic stability due to decreased nucleophilicity .
Crystallographic Insights: Crystal structures of related sulfonamides (e.g., N-(4-methoxyphenyl)benzenesulfonamide) reveal that substituents like methoxy groups influence dihedral angles between the sulfonamide and aromatic ring, affecting molecular packing and melting points . The para-amino group in this compound likely promotes intermolecular hydrogen bonds, enhancing crystalline stability .
Synthetic Utility :
- The compound serves as a key intermediate in multi-step syntheses. For example, it reacts with chlorinated purines to form antiviral agents (e.g., Compound 31 in ) .
- Derivatives with tert-butyl groups are used in fragment-based drug discovery to optimize binding pocket interactions .
Research Implications
- Medicinal Chemistry: The para-amino group’s hydrogen-bonding capability makes this compound a versatile scaffold for designing enzyme inhibitors. Modifications to the sulfonamide nitrogen (e.g., allyl, methoxyethyl) balance solubility and target affinity .
- Material Science : Crystallographic studies suggest that substituent-induced conformational changes could guide the design of sulfonamide-based polymers or co-crystals .
- Toxicology: While sulfonamides are generally safe, the amino group may increase reactivity, necessitating toxicity profiling compared to electron-deficient analogs (e.g., nitro derivatives) .
Biological Activity
N-[(4-aminophenyl)methyl]methanesulfonamide, also known as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its sulfonamide group, which is known for its role in various biological applications. The general structure can be represented as follows:
This compound features a 4-aminophenyl group attached to a methanesulfonamide moiety, which is significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can lead to modulation of various biological pathways, including:
- Antimicrobial Activity : The compound exhibits potential antimicrobial properties by inhibiting bacterial growth through interference with folate synthesis pathways.
- Anticancer Activity : Research indicates that it may inhibit the proliferation of cancer cells by targeting oncogenic pathways and disrupting cellular signaling mechanisms associated with tumor growth .
Antimicrobial Properties
Numerous studies have explored the antimicrobial efficacy of this compound. It has shown activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves competitive inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria.
Anticancer Properties
Research has demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, it has been tested against ovarian sarcoma and lymphoma models in mice, revealing significant antitumor effects. The compound's structural modifications play a crucial role in enhancing its potency against these malignancies .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a detailed study involving the administration of this compound to mice with induced ovarian sarcoma, researchers observed a marked reduction in tumor size compared to control groups. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways, suggesting its potential as a therapeutic agent in cancer treatment .
Future Directions
The ongoing research into this compound suggests several avenues for future investigation:
- Structural Optimization : Modifying the chemical structure to enhance biological activity and reduce toxicity.
- Combination Therapies : Exploring synergistic effects when used in conjunction with existing antimicrobial or anticancer agents.
- Mechanistic Studies : Further elucidating the precise molecular pathways affected by this compound to better understand its therapeutic potential.
Q & A
Q. Q1. What are the standard synthetic routes for N-[(4-aminophenyl)methyl]methanesulfonamide, and how can purity be optimized?
Methodological Answer:
- Synthesis Protocol : React 4-aminobenzylamine with methanesulfonyl chloride in anhydrous tetrahydrofuran (THF) under nitrogen, using triethylamine as a base. Monitor completion via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
- Purification : Crystallize the crude product using ethanol/DMF (2:1) to remove unreacted starting materials. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (>98% purity) .
Q. Q2. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR in DMSO-d6 to confirm the sulfonamide linkage (δ ~3.0 ppm for CHSO) and aromatic protons (δ ~6.8–7.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS (positive mode) to verify molecular ion [M+H] at m/z 215.08 .
- Infrared (IR) Spectroscopy : Detect S=O stretching vibrations at ~1150 cm and N-H bending at ~1600 cm .
Advanced Research Questions
Q. Q3. How can structure-activity relationships (SAR) guide the modification of this compound for enhanced biological activity?
Methodological Answer :
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO, -CF) at the para position of the benzene ring to modulate electronic properties and binding affinity. Compare IC values in enzyme inhibition assays .
- Bioisosteric Replacement : Replace the methanesulfonamide group with arylsulfonamides (e.g., 4-chlorophenyl) to evaluate steric and electronic impacts on target interactions .
Q. Q4. How can X-ray crystallography resolve ambiguities in the molecular conformation of sulfonamide derivatives?
Methodological Answer :
Q. Q5. How should researchers address contradictions in reported biological activity data for sulfonamide analogs?
Methodological Answer :
- Assay Standardization : Compare IC values under consistent conditions (e.g., pH, temperature) using validated cell lines (e.g., HEK293 for receptor binding).
- Metabolite Screening : Perform LC-MS to identify degradation products or active metabolites that may influence activity .
Q. Q6. What computational methods are suitable for predicting the solubility and stability of this compound?
Methodological Answer :
- Molecular Dynamics (MD) : Simulate solvation free energy in water/ethanol mixtures using GROMACS to predict solubility trends .
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the sulfonamide linkage to assess hydrolytic stability .
Data Contradiction Analysis
Q. Q7. How to reconcile discrepancies in spectral data (e.g., NMR shifts) across studies?
Methodological Answer :
- Solvent Effects : Re-run NMR in standardized solvents (e.g., DMSO-d6 vs. CDCl) to assess chemical shift variability.
- Paramagnetic Impurities : Use EDTA to chelate metal contaminants that may broaden peaks .
Experimental Design Considerations
Q. Q8. What controls are essential for in vitro assays involving this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
